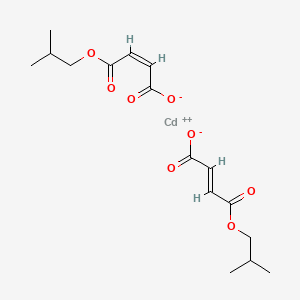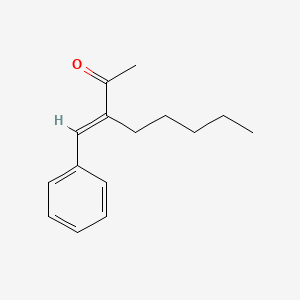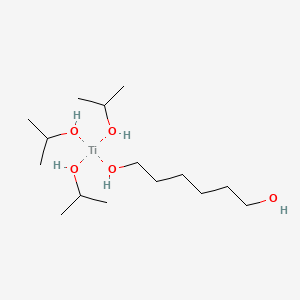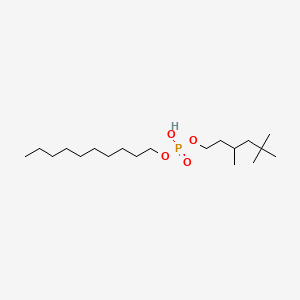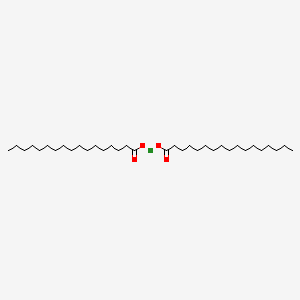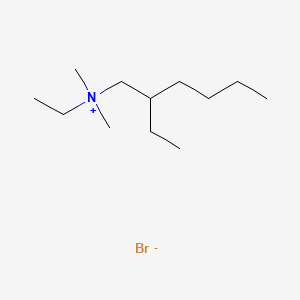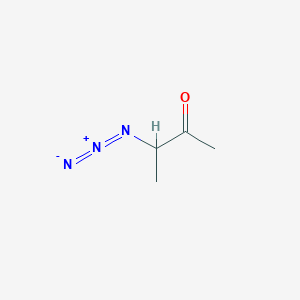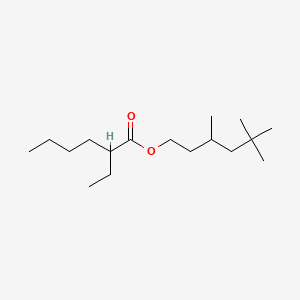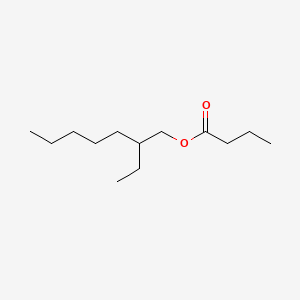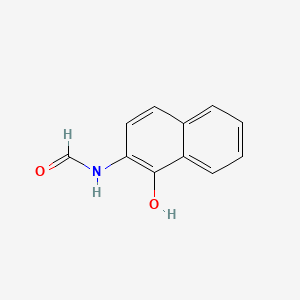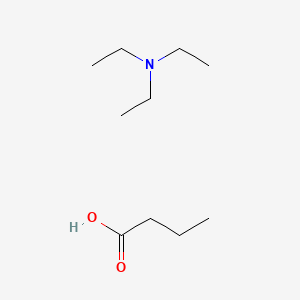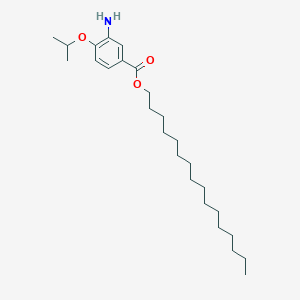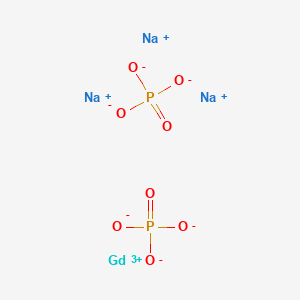
Gadolinium trisodium bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium trisodium bis(phosphate) is a chemical compound with the molecular formula GdNa₃O₈P₂
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadolinium trisodium bis(phosphate) can be synthesized through a reaction involving gadolinium nitrate and sodium phosphate under controlled conditions. The reaction typically occurs in an aqueous medium, where gadolinium nitrate is mixed with sodium phosphate, leading to the precipitation of gadolinium trisodium bis(phosphate). The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of gadolinium trisodium bis(phosphate) often involves the use of supported liquid membranes with mixtures of extractants as carriers. This method optimizes the transport of gadolinium ions and ensures high purity and yield. The process parameters, such as reaction time, concentration of gadolinium ions, and acidity, are carefully controlled to achieve optimal results .
Chemical Reactions Analysis
Types of Reactions
Gadolinium trisodium bis(phosphate) undergoes various chemical reactions, including:
Oxidation: Gadolinium can be oxidized to form gadolinium oxide.
Reduction: Reduction reactions can convert gadolinium ions back to their metallic state.
Substitution: Gadolinium trisodium bis(phosphate) can participate in substitution reactions where phosphate groups are replaced by other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include gadolinium oxide, metallic gadolinium, and various substituted phosphate compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Gadolinium trisodium bis(phosphate) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gadolinium compounds and materials.
Mechanism of Action
The mechanism of action of gadolinium trisodium bis(phosphate) involves its interaction with biological molecules and cellular structures. In medical imaging, gadolinium-based compounds enhance the contrast of images by altering the magnetic properties of nearby water molecules. This is achieved through the paramagnetic nature of gadolinium, which affects the relaxation times of protons in water, thereby improving image clarity . The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can influence various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to gadolinium trisodium bis(phosphate) include:
- Gadolinium chloride
- Gadolinium oxide
- Gadolinium nitrate
- Gadolinium sulfate
Comparison
Compared to these similar compounds, gadolinium trisodium bis(phosphate) is unique due to its specific phosphate coordination, which imparts distinct chemical and physical properties. For instance, gadolinium trisodium bis(phosphate) exhibits higher stability and solubility in aqueous solutions compared to gadolinium oxide and gadolinium chloride . Additionally, its phosphate groups provide unique binding sites for interactions with biological molecules, making it particularly useful in biomedical applications .
Properties
CAS No. |
55859-86-4 |
|---|---|
Molecular Formula |
GdNa3O8P2 |
Molecular Weight |
416.2 g/mol |
IUPAC Name |
trisodium;gadolinium(3+);diphosphate |
InChI |
InChI=1S/Gd.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6 |
InChI Key |
AOFOLCFFFKNBON-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


